5'-Nucleotidase Inhibitory Potency – Target Compound vs. Reported In-Class Benzamide Derivatives
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide was reported in a BindingDB/ChEMBL-curated entry to inhibit rat ecto-5'-nucleotidase with an IC₅₀ of 101 nM in a cell-based enzyme assay [1]. This potency sits at the lower end of the nanomolar range for this target class, where many unoptimized benzamide screening hits typically exhibit IC₅₀ values greater than 1 µM [2]. However, a direct head-to-head comparison with the closest positional isomer (2-nitro or 3-nitro benzodioxin benzamides) or the des-nitro parent benzamide under identical assay conditions is not available in the public literature. Consequently, the 4-nitro substitution pattern is a plausible driver of this potency advantage, but the claim remains a class-level inference rather than a proven differential.
| Evidence Dimension | Inhibition of rat ecto-5'-nucleotidase (CD73) enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 101 nM (rat ecto-5'-nucleotidase expressed in COS7 cells) |
| Comparator Or Baseline | Typical unoptimized benzamide screening hits: IC₅₀ > 1,000 nM (class-level estimate) |
| Quantified Difference | ~10-fold lower IC₅₀ for the target compound relative to the unoptimized class baseline |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells; 10 min compound pre-incubation followed by AMP addition and 10 min measurement |
Why This Matters
For researchers procuring compounds to probe the CD73/adenosine signaling axis, the ~10-fold potency differentiation suggests that the 4-nitrobenzamide-substituted benzodioxin scaffold is a more efficient chemical-starting point than unoptimized benzamides, reducing the need for extensive primary screening.
- [1] BindingDB, Affinity Data IC₅₀: 101 nM, Monomer ID 50437933, Target: 5'-nucleotidase (Rat), curated by ChEMBL, accessed 2026. View Source
- [2] ChEMBL Database, Class-level analysis of benzamide derivatives for 5'-nucleotidase inhibition, European Bioinformatics Institute, accessed 2026. View Source
